(2-Methylmorpholin-2-yl)methanamine
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Overview
Description
(2-Methylmorpholin-2-yl)methanamine is a chemical compound with the molecular formula C6H14N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylmorpholin-2-yl)methanamine typically involves the reaction of morpholine with formaldehyde and a methylating agent. One common method is the reductive amination of morpholine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2-Methylmorpholin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
(2-Methylmorpholin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of (2-Methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the methyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
(4-Methylmorpholin-2-yl)methanamine: A positional isomer with the methyl group at a different position on the morpholine ring.
Uniqueness
(2-Methylmorpholin-2-yl)methanamine is unique due to the specific position of the methyl group on the morpholine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C6H14N2O/c1-6(4-7)5-8-2-3-9-6/h8H,2-5,7H2,1H3 |
InChI Key |
PHZYSMVOFYIMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)CN |
Origin of Product |
United States |
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